butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate
Description
Butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position and a carbamoyl moiety at the C4 position of a butanoate backbone. The butyl ester moiety improves lipid solubility, facilitating applications in drug delivery and intermediate synthesis .
The compound’s stereochemistry (2S configuration) is critical for its biological activity and compatibility with enzymatic systems, making it valuable in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-5-6-9-20-12(18)10(7-8-11(15)17)16-13(19)21-14(2,3)4/h10H,5-9H2,1-4H3,(H2,15,17)(H,16,19)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOADGSFFXCNYIO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The carbamoyl group introduction involves the conversion of the side-chain functional group (such as an amine or hydroxyl) to a carbamoyl moiety.
- Reagents: Carbamoyl chloride or carbamoylating agents like methyl isocyanate.
- Conditions: Typically conducted in anhydrous solvents such as dichloromethane at low temperatures (0–25°C) to maintain stereochemistry and avoid side reactions.
- Purification: Column chromatography or crystallization to isolate the pure carbamoyl derivative.
Representative Process from Patent Literature
A notable industrially scalable method described in patent WO2003053909A1 involves:
- Starting from the amino acid hydrochloride salt.
- Reacting with isobutylene in the presence of acid catalysts such as PTSA or silica impregnated with sulfuric acid.
- Solvents: Dichloromethane or dioxane.
- Reaction time: 1 to 8 days at room temperature or slightly elevated temperatures (10–35°C).
- Work-up: Washing with bicarbonate solution, water, and brine.
- Advantages: One-step esterification to tert-butyl ester hydrochloride salt, high conversion, minimal side products, applicable to amino acids with or without hydroxyl groups.
Although this patent focuses on tert-butyl esters, the methodology principles apply to butyl ester formation with appropriate modifications of reagents and conditions.
3 Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Catalyst/Solvent | Temperature | Reaction Time | Yield/Notes |
|---|---|---|---|---|---|
| Amino group Boc protection | Di-tert-butyl dicarbonate, base (NaHCO3, Et3N) | Dioxane, dichloromethane | Room temp (20–25°C) | 1–24 hours | High yield, selective |
| Carboxyl group esterification (acid catalyzed) | n-Butanol, sulfuric acid or PTSA | n-Butanol (solvent) | Reflux (~100°C) | Several hours to days | PTSA preferred for milder conditions |
| Carboxyl group esterification (alkylation) | Butyl bromide or butyl methanesulfonate, base (K2CO3) | DMF or similar aprotic solvent | Room temp to 50°C | Few hours | Cleaner reaction, avoids strong acids |
| Carbamoylation | Carbamoyl chloride or isocyanates | Dichloromethane | 0–25°C | 1–4 hours | Maintains stereochemistry, moderate yields |
| Industrial esterification (patent method) | Amino acid hydrochloride, isobutylene | PTSA or silica-H2SO4, DCM/dioxane | 10–35°C | 1–8 days | One-step, scalable, minimal impurities |
4 Detailed Research Findings
- The use of acid catalysts such as PTSA or silica impregnated with sulfuric acid enhances the esterification of amino acids to their tert-butyl esters with fewer side reactions compared to sulfuric acid alone.
- Solvents like dichloromethane and dioxane provide an optimal medium for these reactions, balancing solubility and reaction rates.
- The Boc protection step is a well-established, high-yielding reaction that stabilizes the amino group during subsequent transformations.
- Carbamoyl group introduction requires careful control of temperature and reagent stoichiometry to avoid racemization and side reactions, with dichloromethane as a preferred solvent.
- Alkylation methods using butyl methanesulfonate or butyl bromide under mild basic conditions offer an alternative to acid-catalyzed esterification, often yielding cleaner products with easier purification.
Chemical Reactions Analysis
Types of Reactions
Butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Esterification: The carboxyl group can react with alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form esters.
Amidation: The carboxyl group can also react with amines to form amides, often facilitated by coupling reagents like DCC and N,N-dimethylaminopyridine (DMAP).
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Esterification: Dicyclohexylcarbodiimide (DCC) and alcohols.
Amidation: Dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amino acid.
Esterification: Formation of esters.
Amidation: Formation of amides.
Scientific Research Applications
Butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbut
Biological Activity
Butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 264.25 g/mol
- CAS Number : 2165678-26-0
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of the carbamoyl group further enhances its potential biological activity.
The biological activity of this compound primarily arises from its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural similarities to substrate molecules. The Boc group can be deprotected under acidic conditions, revealing an active amine that may participate in enzyme-substrate interactions.
- Protein Binding : The fluorine atom in related compounds has been shown to enhance binding affinity to proteins, suggesting that this compound could similarly interact with protein targets, potentially modulating their activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of Boc-protected amino acids can inhibit bacterial growth by interfering with protein synthesis pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antimicrobial | |
| Related Boc derivatives | Inhibition of bacterial protein synthesis |
Anticancer Potential
The anticancer activity of similar compounds has been explored in various studies. These compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
| Study | Findings | Reference |
|---|---|---|
| Study A | Induced apoptosis in breast cancer cells | |
| Study B | Inhibited tumor growth in xenograft models |
Case Studies
- In Vitro Studies : A study examining the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.
- Animal Models : In vivo studies using murine models have shown that administration of related compounds resulted in significant tumor size reduction, highlighting the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound.
Future Directions
Research into this compound is still in early stages, with several avenues for future investigation:
- Mechanistic Studies : Further elucidation of the molecular mechanisms by which this compound exerts its biological effects.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Structural Modifications : Exploring analogs with modified structures to enhance potency and selectivity against specific biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate and related compounds, focusing on molecular properties, functional groups, and applications:
Key Observations:
Ester Group Variation: The target compound’s butyl ester offers greater lipophilicity compared to the methyl ester in "(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate" . This impacts solubility and bioavailability in drug formulations.
Functional Group Differences: The carbamoyl group in the target compound contrasts with the oxo group in the analogous methyl ester.
Backbone Structure: The 4-methylpentanoic acid derivative (from ) introduces branching, which may reduce conformational flexibility but increase metabolic stability in peptides .
Stereochemical Considerations :
- All listed compounds retain the (S)-configuration at C2, ensuring compatibility with enzymatic systems and chiral synthesis protocols.
Q & A
Basic: What synthetic routes are recommended for preparing butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves Boc protection of the amino group followed by esterification and carbamoyl group introduction. A validated protocol (e.g., for analogous compounds) uses bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate (t-BuOAc) at 0°C for 2.5 hours, achieving high yields . Key optimizations include:
- Catalyst loading : 1.1 equivalents of Tf2NH to minimize side reactions.
- Temperature control : Maintaining 0°C prevents Boc-group cleavage.
- Workup : Reverse addition to saturated NaHCO₃ ensures safe quenching of excess acid.
Purification via flash chromatography (hexane/EtOAc gradient) resolves unreacted intermediates .
Basic: How should researchers verify the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to confirm ≥95% purity .
- NMR : Key signals include tert-butyl protons (δ 1.4 ppm, singlet), carbamoyl NH (δ 6.8–7.2 ppm, broad), and ester carbonyl (δ 170–175 ppm in ¹³C NMR) .
- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ (theoretical m/z calculated from C₁₄H₂₅N₂O₅) .
Basic: What is the functional role of the tert-butoxycarbonyl (Boc) group in this compound?
Methodological Answer:
The Boc group serves as a temporary protecting group for the amino functionality:
- Acid Stability : Resists cleavage during esterification or carbamoylation steps (pH 2–6) .
- Selective Deprotection : Removable under mild acidic conditions (e.g., TFA/DCM) without disrupting the carbamoyl or ester groups .
This enables sequential synthesis of peptides or conjugates .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Stability studies should include:
- Acidic Conditions (pH <2) : Rapid Boc cleavage observed via HPLC, necessitating neutral buffers during handling .
- Basic Conditions (pH >8) : Ester hydrolysis dominates; use anhydrous solvents to mitigate .
- Thermal Stability : Decomposition above 60°C (TGA/DSC data). Store at –20°C in inert atmosphere .
Contradictions in thermal stability reports (e.g., deliquescence in some salts ) require validation via Karl Fischer titration for moisture content .
Advanced: What strategies ensure stereochemical fidelity during synthesis?
Methodological Answer:
- Chiral Catalysis : Use (2S)-configured starting materials (e.g., L-amino acid derivatives) to retain configuration .
- Stereochemical Monitoring : Polarimetry or chiral HPLC (e.g., Chiralpak IA column) to detect racemization .
- Low-Temperature Reactions : Minimize epimerization during Boc protection by avoiding prolonged heating .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
The chloromethyl or ester groups act as electrophilic centers for nucleophilic attack (e.g., by amines or thiols):
- Kinetic Studies : Pseudo-first-order kinetics under excess nucleophile (e.g., benzylamine in DMF) reveal rate dependence on solvent polarity .
- DFT Calculations : Predict activation barriers for SN2 pathways, corroborated by experimental Hammett plots .
Side reactions (e.g., elimination) are suppressed using bulky, non-polar solvents like toluene .
Advanced: How should researchers resolve contradictions in analytical data (e.g., NMR vs. LC-MS)?
Methodological Answer:
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., de-esterified acids or Boc-deprotected amines) .
- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks caused by rotamers or solvate formation .
- Cross-Validation : Compare with reference spectra of analogous compounds (e.g., tert-butyl carbamate derivatives ).
Advanced: What applications does this compound have in drug design and enzyme targeting?
Methodological Answer:
- Peptide Prodrugs : The ester group enhances cell permeability, while the carbamoyl moiety enables conjugation to bioactive motifs .
- Enzyme Inhibition : Molecular docking studies (e.g., with SARS-CoV-2 main protease) suggest binding to catalytic cysteine residues .
- In Vivo Studies : Radiolabeled analogs (³H or ¹⁴C) track biodistribution in rodent models .
Advanced: How can researchers study its interactions with biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics to proteins (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- X-ray Crystallography : Co-crystallization with target enzymes (e.g., hydrolases) reveals binding modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
